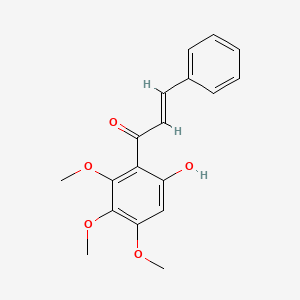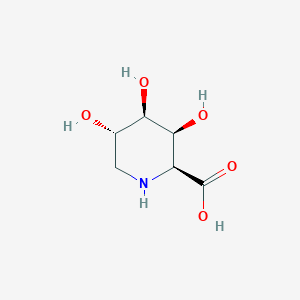![molecular formula C21H26N2O3 B14145150 methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate CAS No. 1173683-84-5](/img/structure/B14145150.png)
methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique molecular structure, which includes a phenylalanine derivative and a phenylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate typically involves the reaction of L-phenylalanine with methyl N-(4-phenylbutan-2-yl)carbamate. This reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and phenylalanine derivatives, such as:
- Methyl N-(4-phenylbutan-2-yl)carbamate
- L-phenylalanine methyl ester
Uniqueness
What sets methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
1173683-84-5 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-(4-phenylbutan-2-ylcarbamoylamino)propanoate |
InChI |
InChI=1S/C21H26N2O3/c1-16(13-14-17-9-5-3-6-10-17)22-21(25)23-19(20(24)26-2)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H2,22,23,25)/t16?,19-/m0/s1 |
InChI Key |
VLHIWVRDZOEAOF-CVMIBEPCSA-N |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC(CC2=CC=CC=C2)C(=O)OC |
solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)


